molecular formula C17H14BrN3O2 B3825232 3-(4-bromo-2,6-dimethylphenyl)-5-(4-nitrophenyl)-1H-pyrazole

3-(4-bromo-2,6-dimethylphenyl)-5-(4-nitrophenyl)-1H-pyrazole

Cat. No. B3825232
M. Wt: 372.2 g/mol
InChI Key: HSYANTBCRYYOJG-UHFFFAOYSA-N
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Description

3-(4-bromo-2,6-dimethylphenyl)-5-(4-nitrophenyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BDP and has a molecular formula of C16H12BrN3O2.

Mechanism of Action

The mechanism of action of BDP is not fully understood, but it is believed to act as an inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. BDP is also believed to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
BDP has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that BDP can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce the production of inflammatory mediators in various cell types.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BDP in lab experiments is its potential as a drug candidate for the treatment of cancer and inflammation. However, one of the limitations of using BDP is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on BDP. One potential area of research is the development of new synthesis methods that can produce BDP in higher yields and with greater purity. Another area of research is the investigation of the potential applications of BDP in organic electronics, such as the development of new materials for solar cells and electronic devices. Additionally, further studies are needed to fully understand the mechanism of action of BDP and its potential applications in medicinal chemistry.
Conclusion:
In conclusion, 3-(4-bromo-2,6-dimethylphenyl)-5-(4-nitrophenyl)-1H-pyrazole is a chemical compound that has shown promising results in various scientific fields. Its potential applications in medicinal chemistry, materials science, and organic electronics make it a compound of significant interest to researchers. Further studies are needed to fully understand the mechanism of action of BDP and its potential applications in these fields.

Scientific Research Applications

BDP has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, BDP has shown promising results as a potential drug candidate for the treatment of cancer and inflammation. It has also been studied for its anti-inflammatory and antioxidant properties.

properties

IUPAC Name

5-(4-bromo-2,6-dimethylphenyl)-3-(4-nitrophenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2/c1-10-7-13(18)8-11(2)17(10)16-9-15(19-20-16)12-3-5-14(6-4-12)21(22)23/h3-9H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYANTBCRYYOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C2=CC(=NN2)C3=CC=C(C=C3)[N+](=O)[O-])C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-bromo-2,6-dimethylphenyl)-5-(4-nitrophenyl)-1H-pyrazole

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